molecular formula C18H19FN2O2S B2814560 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide CAS No. 1206989-57-2

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide

Cat. No.: B2814560
CAS No.: 1206989-57-2
M. Wt: 346.42
InChI Key: GNEPIAGXBVGKPD-UHFFFAOYSA-N
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Description

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide is a complex organic compound that features a thioether linkage and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate acylating agent to form the thioether intermediate.

    Amidation reaction: The thioether intermediate is then reacted with an acyl chloride or anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Substituted derivatives with various functional groups on the aromatic ring.

Scientific Research Applications

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl thioethers: Compounds with similar thioether linkages and fluorophenyl groups.

    N,N-dimethylacetamides: Compounds with similar amide functionalities.

Uniqueness

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the thioether and fluorophenyl groups, along with the N,N-dimethylacetamide moiety, makes it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPIAGXBVGKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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